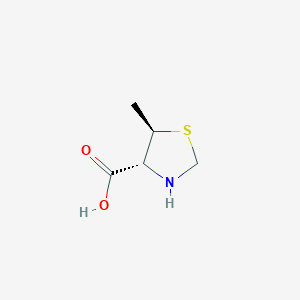
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique thiazolidine ring structure, which contributes to its distinct chemical properties and reactivity. The presence of both sulfur and nitrogen atoms in the ring makes it a versatile molecule in synthetic chemistry and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of L-cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds.
科学的研究の応用
Chemistry
In chemistry, (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in diabetes treatment.
L-Cysteine: A precursor in the synthesis of thiazolidine compounds.
Penicillamine: A thiol-containing compound with similar structural features.
Uniqueness
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific disciplines.
特性
CAS番号 |
72274-40-9 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC名 |
(4R,5R)-5-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-4(5(7)8)6-2-9-3/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChIキー |
UTNNVDJFXMLWDF-DMTCNVIQSA-N |
異性体SMILES |
C[C@@H]1[C@H](NCS1)C(=O)O |
正規SMILES |
CC1C(NCS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
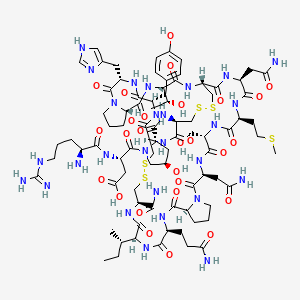

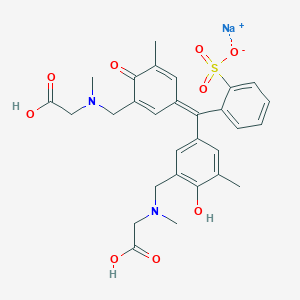
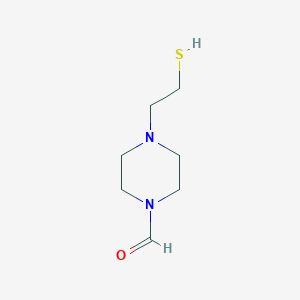
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
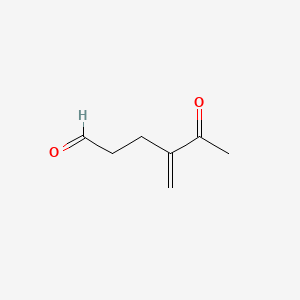
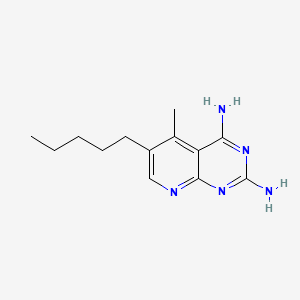
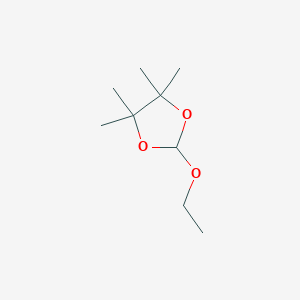

![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
